benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate: is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a benzyl group, an aminocarbonyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable tetrahydropyridine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as nucleophilic substitution and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyrazinecarboxylate
- Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyrimidinecarboxylate
Comparison: Compared to similar compounds, benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is unique due to its specific structural features, such as the tetrahydropyridine ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl 4-carbamoylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJWOPBEKPMSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379828 | |
Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167757-45-1 | |
Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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